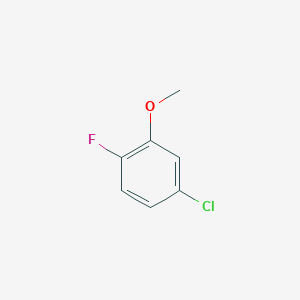

4-Chloro-1-fluoro-2-methoxybenzene

Description

Contextual Framework of Halogenated Methoxybenzene Derivatives

Halogenated methoxybenzene derivatives represent a significant class of compounds in organic chemistry, primarily due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. The incorporation of halogen atoms—such as fluorine and chlorine—into the methoxybenzene scaffold dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.netmdpi.com These modifications are critical in drug discovery, where fine-tuning such parameters can lead to enhanced efficacy and better pharmacokinetic profiles. researchgate.netnih.gov

The presence of a methoxy (B1213986) group (an electron-donating group) and halogen atoms (electron-withdrawing groups) on the same aromatic ring creates a unique electronic environment. This interplay of electronic effects can direct the regioselectivity of further chemical transformations, making these derivatives valuable precursors in multi-step syntheses. chemicalbook.com Dimethoxybenzene derivatives, a related class, are noted for their diverse applications in pharmaceuticals and material science, including their use in developing materials for electronic devices and their presence in natural products. researchgate.net The stability of the carbon-chlorine bond, for instance, allows for its incorporation into a wide range of pharmacologically valuable heterocyclic compounds. nih.gov

Significance of 4-Chloro-1-fluoro-2-methoxybenzene as a Synthetic Synthon

This compound is a trifunctionalized aromatic ring, making it a highly valuable synthon, or building block, in organic synthesis. The distinct electronic nature and positioning of the chloro, fluoro, and methoxy substituents allow for selective and sequential chemical modifications. The fluorine and chlorine atoms provide handles for various cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds.

While specific, extensively documented synthetic applications of this compound are still emerging in mainstream literature, its structural motifs are found in more complex molecules investigated in medicinal chemistry. For instance, related fluorinated and chlorinated anisole (B1667542) derivatives serve as key intermediates. 4-Fluoro-2-methoxy-1-nitrobenzene, a similar structure, is used as a reagent in the synthesis of imidazopyridines, which act as inhibitors of the insulin-like growth factor-1 receptor. scbt.com The strategic placement of halogens on the anisole ring is a common tactic in the development of new drugs. nih.gov The commercial availability of this compound from various chemical suppliers indicates its use in ongoing research and development efforts within the chemical industry. apolloscientific.co.ukaobchem.com

Overview of Advanced Research Trajectories Pertaining to this compound

Current research is exploring the application of functionalized arenes like this compound in novel and sustainable chemical methodologies. One such advanced trajectory is the use of photoredox catalysis for C-H functionalization. Recent studies have demonstrated the cyanation of arenes in aqueous micellar environments using visible light. acs.orgacs.org These systems show tolerance for arenes substituted with electron-withdrawing groups like chloro and fluoro atoms. acs.orgacs.org This suggests that this compound could be a suitable substrate for such green chemistry approaches, allowing for the direct introduction of a cyano group, a valuable functional group in the synthesis of pharmaceuticals and agrochemicals.

Furthermore, the unique combination of substituents on this compound makes it an interesting candidate for studies in regioselective catalysis. The development of catalysts that can selectively target one of the C-H or C-halogen bonds on the ring would open up new avenues for creating diverse molecular scaffolds. Research into the selective activation of C-F versus C-Cl bonds, or the directed functionalization of C-H bonds ortho to the methoxy group, are active areas of investigation that could directly leverage the functionalities present in this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOCKBSKQYBWPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591122 | |

| Record name | 4-Chloro-1-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092349-89-7 | |

| Record name | 4-Chloro-1-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Chloro 1 Fluoro 2 Methoxybenzene

Strategic Approaches to the Formation of the Methoxy (B1213986) Moiety

The creation of the ether linkage in 4-Chloro-1-fluoro-2-methoxybenzene is a critical step, often achieved through nucleophilic aromatic substitution (SNAr) reactions. These methods capitalize on the electronic properties of the starting materials to direct the incoming methoxy group to the desired position.

Regioselective Nucleophilic Aromatic Substitution of Halogenated Precursors

A prevalent strategy for synthesizing this compound involves the reaction of a dihalogenated fluorobenzene (B45895) with a methoxide (B1231860) source. The inherent reactivity differences of the halogen substituents, influenced by their electronic and steric environment, govern the regioselectivity of the methoxylation.

The reaction of 2,4-dichloro-1-fluorobenzene with an alkali metal alkoxide, such as sodium methoxide (NaOCH₃), is a key method for introducing the methoxy group. homeworkforyou.comchegg.com In this nucleophilic aromatic substitution, the methoxide ion (CH₃O⁻) displaces one of the chlorine atoms. The fluorine atom, being the most electronegative, activates the ring towards nucleophilic attack, particularly at the ortho and para positions. However, the chlorine atom at the C-2 position is preferentially substituted due to the combined activating effect of the fluorine at C-1 and the directing influence of the chlorine at C-4. This leads to the formation of the desired 2-methoxy product. The general mechanism involves the attack of the nucleophile on the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (chloride ion). homeworkforyou.com

A similar principle applies to the reaction of 3,4-dichloro-1-nitrobenzene with sodium methoxide, where the nitro group strongly activates the para-positioned chlorine for substitution. chegg.com While not directly leading to the target compound, this reaction exemplifies the powerful directing effect of electron-withdrawing groups in nucleophilic aromatic substitution. homeworkforyou.comchegg.com

The efficiency and selectivity of the methoxylation reaction are highly dependent on the reaction conditions. Factors such as temperature, solvent, and the nature of the base play a crucial role in determining the outcome. For instance, the reaction of 2,4-dichloro-1-fluorobenzene with sodium methoxide is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the methoxide ion.

The temperature is another critical parameter. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired side products through competing reaction pathways. Therefore, careful optimization of the temperature is necessary to maximize the yield of this compound while minimizing byproducts. The choice of the alkali metal cation (e.g., Na⁺ vs. K⁺) can also influence the reactivity and selectivity, although sodium is commonly employed.

Table 1: Reaction Parameters for Methoxylation

| Precursor | Reagent | Solvent | Temperature (°C) | Product |

| 2,4-Dichloro-1-fluorobenzene | Sodium Methoxide | DMF | 80-100 | This compound |

| 3,4-Dichloro-1-nitrobenzene | Sodium Methoxide | Methanol (B129727) | Reflux | 4-Chloro-2-methoxy-1-nitrobenzene |

This table provides illustrative reaction conditions and is not exhaustive.

Introduction of Methoxy Group from Activated Fluoroarenes

An alternative approach involves starting with a fluoroarene that is already activated towards nucleophilic substitution. While direct methoxylation of a difluoro-chlorobenzene could be envisioned, the high reactivity of fluorine in SNAr reactions often makes selective monofunctionalization challenging. The general principle of using a highly electronegative group to facilitate the introduction of a nucleophile remains a cornerstone of this synthetic strategy. homeworkforyou.com

Methodologies for Halogen Incorporation and Functionalization

The synthesis of this compound can also be approached by first establishing the methoxy group on the benzene (B151609) ring, followed by the introduction of the halogen atoms. This requires regioselective halogenation reactions.

Halogenation Reactions on Substituted Benzene Rings

Starting with an appropriate methoxy-substituted benzene derivative, such as 3-fluoroanisole, the chlorine atom can be introduced through an electrophilic aromatic substitution reaction. sigmaaldrich.comnih.gov The methoxy group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects is crucial for achieving the desired substitution pattern.

For the chlorination of 3-fluoroanisole, the incoming electrophile (Cl⁺) will be directed to the positions ortho and para to the methoxy group (C-2, C-4, and C-6) and ortho and para to the fluorine atom (C-2 and C-4). The combined directing effects strongly favor substitution at the C-4 position, leading to the formation of this compound. Common chlorinating agents for this type of transformation include chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), or reagents like N-chlorosuccinimide (NCS).

The order of halogenation reactions is also significant. For instance, bromination of a chloro-methoxybenzene derivative can be used to introduce a bromine atom at a specific position, as seen in the synthesis of 1-bromo-4-chloro-2-methoxybenzene. sigmaaldrich.com This highlights the versatility of halogenation reactions in building complex substitution patterns on the benzene ring.

Table 2: Halogenation of Anisole (B1667542) Derivatives

| Starting Material | Reagent | Catalyst | Major Product |

| 3-Fluoroanisole | Cl₂ | FeCl₃ | This compound |

| 3-Fluoroanisole | NCS | Acid | This compound |

| 4-Chloroanisole | Br₂ | FeBr₃ | 2-Bromo-4-chloro-1-methoxybenzene |

This table illustrates potential halogenation pathways.

Interconversion and Manipulation of Halogen Substituents

The interconversion of halogen substituents on an aromatic ring is a valuable synthetic tool. While direct conversion of the chloro to a fluoro group or vice-versa on this compound is not commonly reported, the principles of nucleophilic aromatic substitution and metal-mediated halogen exchange offer potential pathways.

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for modifying aryl halides. semanticscholar.org The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. semanticscholar.org For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and the leaving group's ability to depart is crucial. In this compound, the methoxy group is electron-donating, which generally disfavors SNAr. However, the presence of other activating groups or the use of strong nucleophiles under specific conditions could facilitate substitution. The fluorine atom is typically a better leaving group than chlorine in SNAr reactions when the ring is activated. nih.gov

Halogen exchange reactions provide another avenue for modifying the halogen substituents. These reactions often involve the use of metal catalysts and can be highly selective. nih.gov For instance, the Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aryl halides under certain conditions to replace a chlorine or bromine atom with iodine. researchgate.netchemicalbook.com Conversely, the Swarts reaction is employed to introduce fluorine. chemicalbook.com While specific applications to this compound are not extensively documented, these established methodologies suggest that selective manipulation of the chloro and fluoro groups is theoretically feasible, likely requiring tailored reaction conditions and catalysts to achieve the desired transformation. For example, a less reactive aryl chloride can be converted into a more reactive aryl iodide to facilitate subsequent cross-coupling reactions. nih.gov

Preparation of Functionalized Derivatives of this compound

The core structure of this compound serves as a scaffold for the introduction of various functional groups, leading to a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

Synthesis of Halogenated Benzyl Ethers (e.g., Chloromethyl Derivatives)

The introduction of a chloromethyl group onto the aromatic ring of this compound is a key transformation that yields a reactive intermediate for further synthetic elaborations. This is typically achieved through chloromethylation, a type of Friedel-Crafts alkylation.

One common method for chloromethylation is the Blanc chloromethylation, which utilizes formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). nih.gov For a related compound, 4-fluoroanisole, this reaction proceeds by generating a chloromethyl cation (CH₂Cl⁺) in situ, which then attacks the aromatic ring. nih.gov The methoxy group is an ortho-, para-director, meaning the incoming chloromethyl group will preferentially add to the positions ortho or para to it. Given the existing substituents on this compound, the position of chloromethylation would be directed by the interplay of the electronic and steric effects of the chloro, fluoro, and methoxy groups.

An alternative approach involves the use of chloromethyl methyl ether (MOMCl) with a Lewis acid catalyst like zinc iodide (ZnI₂) or aluminum chloride (AlCl₃) in an inert solvent. acs.org The reaction of (5-chloro-2-methoxy-phenyl)-methanol with thionyl chloride also yields a chloromethyl derivative. semanticscholar.org These methods provide a versatile means to produce chloromethylated derivatives of this compound, which are valuable precursors for a variety of subsequent reactions due to the reactivity of the chloromethyl group. acs.org

Table 1: Reagents and Conditions for Chloromethylation

| Starting Material | Reagents | Catalyst | Solvent | Temperature |

| 4-Fluoroanisole | Formaldehyde (HCHO), concentrated HCl | Zinc chloride (ZnCl₂) | Dichloromethane (CH₂Cl₂) | 40–50°C |

| 1-Fluoro-2-methoxybenzene | Chloromethyl methyl ether (MOMCl) | Zinc iodide (ZnI₂) or Aluminum chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) | Low temperatures |

| (5-chloro-2-methoxy-phenyl)-methanol | Thionyl chloride | - | Dichloromethane | Room temperature |

Generation of Related Polyhalogenated Methoxybenzene Structures

The synthesis of polyhalogenated methoxybenzenes from this compound can be achieved through various halogenation reactions or by employing building blocks that already contain multiple halogen atoms. These compounds are of interest for their potential use as intermediates in the synthesis of agrochemicals and pharmaceuticals.

Further halogenation of this compound would introduce additional halogen atoms onto the aromatic ring. The position of the incoming halogen would be directed by the existing substituents. The methoxy group is an activating, ortho-, para-directing group, while the halogens are deactivating, ortho-, para-directing groups. The outcome of such a reaction would depend on the specific halogenating agent and reaction conditions used.

An alternative strategy involves using polyhalogenated precursors in coupling or condensation reactions. For instance, the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base can lead to the formation of highly halogenated aryl fluoroalkenyl ethers. semanticscholar.orgbeilstein-journals.org This methodology allows for the construction of complex structures containing multiple different halogen atoms.

Site-selective cross-coupling reactions of polyhalogenated arenes offer another powerful tool for generating diverse polyhalogenated structures. nih.govacs.org By carefully choosing catalysts and reaction conditions, it is possible to selectively functionalize one halogen position over another, even when the halogens are identical. nih.gov This approach provides a high degree of control in the synthesis of complex polyhalogenated methoxybenzenes. For example, in polyhalogenated pyridazines, cross-coupling often favors the C3 position due to electronic effects. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 1 Fluoro 2 Methoxybenzene

Aromatic System Reactivity Profiling

The reactivity of the aromatic ring in 4-chloro-1-fluoro-2-methoxybenzene is intricately governed by the electronic properties of its three substituents: chlorine, fluorine, and a methoxy (B1213986) group. These substituents influence the electron density of the benzene (B151609) ring, thereby dictating its susceptibility to attack by electrophiles and nucleophiles and controlling the regiochemical outcome of such reactions.

Electrophilic Aromatic Substitution (EAS) Regiochemistry

In electrophilic aromatic substitution (EAS), the incoming electrophile is directed to specific positions on the benzene ring based on the combined directing effects of the existing substituents.

The directing effects of substituents in EAS are a result of the interplay between inductive and resonance effects. libretexts.orgscielo.org.mx

Chlorine (-Cl): Chlorine is a deactivating group but an ortho, para-director. libretexts.org Like all halogens, it is strongly electronegative and withdraws electron density from the ring through the sigma bond (inductive effect), thus deactivating the ring towards EAS compared to benzene. libretexts.org However, the lone pairs on the chlorine atom can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com The inductive effect is stronger than the resonance effect, resulting in net deactivation.

Fluorine (-F): Similar to chlorine, fluorine is also a deactivating ortho, para-director. scielo.org.mx It has a very strong electron-withdrawing inductive effect due to its high electronegativity. scielo.org.mx It also possesses an electron-donating resonance effect. For fluorine, the inductive withdrawal and resonance donation are more balanced compared to other halogens. scielo.org.mx

Table 1: Summary of Substituent Effects in Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -OCH₃ | Electron-withdrawing | Strong electron-donating | Activating | Ortho, Para |

| -Cl | Strong electron-withdrawing | Weak electron-donating | Deactivating | Ortho, Para |

| -F | Very strong electron-withdrawing | Weak electron-donating | Deactivating | Ortho, Para |

Stereoelectronic control in EAS refers to how the spatial arrangement of orbitals influences the reaction pathway. The stability of the intermediate carbocation (arenium ion) is the key factor determining the regiochemical outcome. libretexts.org

When an electrophile attacks the ring, a positively charged arenium ion is formed. The substituents influence the stability of this intermediate through resonance and inductive effects.

Attack at C3 and C5: Attack at the positions ortho (C3) and para (C5, relative to the methoxy group) is favored because the positive charge in the resulting arenium ion can be delocalized onto the oxygen atom of the methoxy group. This resonance stabilization significantly lowers the activation energy for the formation of these intermediates. libretexts.org

Attack at other positions: Attack at other positions would not allow for this direct resonance stabilization by the methoxy group, resulting in higher energy intermediates.

Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions activated by the methoxy group and not significantly deactivated by the halogens. The most likely positions for substitution are C3 and C5.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a substituent, typically a halogen, by a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org

For an SNAr reaction to occur, the aromatic ring must be "activated" towards nucleophilic attack. This activation is achieved by electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In the case of this compound, both chlorine and fluorine are potential leaving groups. The presence of fluorine, a highly electronegative atom, can increase the rate of nucleophilic aromatic substitution. ebyu.edu.tr In polyfluoroarenes, SNAr reactions are common because the fluorine atoms make the arene core electron-deficient and susceptible to attack by nucleophiles. nih.gov

Typical conditions for SNAr reactions involve a strong nucleophile and often elevated temperatures. The choice of solvent can also play a crucial role. For instance, in some base-catalyzed reactions, using a solvent like methanol (B129727) can lead to substitution, while using a less nucleophilic solvent like THF can prevent it. ebyu.edu.tr The use of a strong base, such as potassium hydroxide (B78521) or an organic superbase like t-Bu-P4, can deprotonate the nucleophile, increasing its reactivity. ebyu.edu.tracs.org

Table 2: Factors Influencing SNAr Reactions

| Factor | Role in SNAr | Example Condition |

| Electron-withdrawing Groups | Stabilize the Meisenheimer complex | Nitro groups, multiple fluorine atoms libretexts.orgnih.gov |

| Nucleophile | Attacks the electron-deficient ring | Alcohols, amines, carbanions nih.govacs.org |

| Leaving Group | Is displaced by the nucleophile | Halogens (F, Cl) nih.gov |

| Solvent | Can influence reactivity and selectivity | Methanol (MeOH), Tetrahydrofuran (THF) ebyu.edu.tr |

| Base | Activates the nucleophile | Potassium hydroxide (KOH), t-Bu-P4 ebyu.edu.tracs.org |

The generally accepted mechanism for SNAr proceeds through a two-step addition-elimination pathway. libretexts.org

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this step.

Elimination: The leaving group departs, and the aromaticity of the ring is restored. libretexts.org

An alternative, concerted mechanism has also been proposed for some SNAr reactions, where the bond-forming and bond-breaking steps occur simultaneously. acs.org

Mechanistic probes for studying SNAr reaction intermediates and pathways include:

Spectroscopic Techniques: Techniques like NMR can be used to observe the formation and structure of intermediates like the Meisenheimer complex.

Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying the nucleophile, leaving group, or solvent) can provide insights into the rate-determining step and the transition state. researchgate.net For example, a rate-limiting proton transfer mechanism has been identified in some SNAr reactions. researchgate.net

Computational Modeling: Theoretical calculations can be used to determine the energies of reactants, intermediates, and transition states, helping to elucidate the reaction mechanism. researchgate.net

Trapping Experiments: In some cases, it may be possible to "trap" the intermediate by reacting it with another reagent, providing evidence for its existence.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for the selective functionalization of haloarenes like this compound. The differential reactivity of the C-Cl and C-F bonds, along with the potential for C-H bond activation, allows for a range of synthetic modifications.

The presence of two different halogen atoms on the aromatic ring of this compound opens up possibilities for selective cross-coupling reactions. Generally, the carbon-chlorine bond is more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, allowing for chemoselective functionalization at the chlorine-bearing carbon.

Palladium-catalyzed cross-coupling reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. For a substrate such as this compound, the chlorine atom is the primary site for oxidative addition to a low-valent palladium complex, initiating the catalytic cycle for arylation (e.g., Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions) and alkylation reactions.

In a typical palladium-catalyzed arylation, such as the Suzuki-Miyaura coupling, this compound would react with an organoboron compound in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the arylated product and regenerate the Pd(0) catalyst. The choice of ligands and reaction conditions is crucial for achieving high efficiency, especially with a relatively less reactive aryl chloride compared to bromides or iodides.

Similarly, palladium-catalyzed α-arylation of carbonyl compounds can be achieved using this compound as the arylating agent. rsc.orgnih.gov For instance, the reaction of an aldehyde or ketone enolate with this compound in the presence of a suitable palladium catalyst and ligand system would lead to the formation of an α-aryl carbonyl compound. nih.gov The success of such reactions often relies on the use of specialized phosphine (B1218219) ligands that promote the challenging oxidative addition of the C-Cl bond. nih.gov

A variety of palladium catalysts and ligands have been developed to facilitate the coupling of aryl chlorides. The following table summarizes some catalyst systems applicable to the arylation of chloroarenes.

| Catalyst/Ligand System | Reaction Type | Substrate Scope | Reference |

| [{Pd(allyl)Cl}₂]/dppf or Q-phos | α-arylation of aldehydes | Bromo- and chloroarenes | nih.gov |

| Pd/SelectPhos | α-arylation of carbonyls | Chloroaryl triflates | rsc.org |

| [Pd(allyl)Cl]₂/AdBippyPhos | C-N cross-coupling | Aryl chlorides | nih.gov |

Beyond the functionalization of the halogenated sites, direct C-H bond functionalization represents a more atom-economical approach to modifying the aromatic core of this compound. The electronic properties of the fluorine and methoxy substituents can direct the regioselectivity of C-H activation.

Ruthenium-catalyzed C-H arylation has been shown to be effective for fluoroarenes. acs.org In these reactions, C-H activation is often favored at the most acidic C-H bond, which in the case of this compound would be the positions ortho to the electron-withdrawing fluorine atom. It has been demonstrated that for fluoroarenes, C-H activation can occur preferentially at the most acidic C-H bond with catalysts based on palladium, gold, and copper. acs.org Benzoic acids can act as directing group surrogates to facilitate the C-H arylation of fluoroarenes with aryl halides. acs.org

Iron-catalyzed ortho-arylation of aryl imines via directed C-H bond activation is another strategy that could potentially be applied. nih.gov This method typically involves the formation of an imine from a ketone, which then directs the iron catalyst to activate a specific ortho C-H bond for arylation with a diarylzinc reagent. nih.gov This approach offers a way to selectively functionalize a C-H bond in the presence of other reactive sites like a chlorine atom. nih.gov

The choice of ligand is paramount in transition metal-catalyzed cross-coupling reactions involving less reactive substrates like aryl chlorides. researchgate.net The development of sterically bulky and electron-rich phosphine ligands has been a significant advancement, enabling the efficient coupling of these substrates. researchgate.netnih.gov

Monoligated palladium(0) species, L₁Pd(0), are considered highly active catalytic species in cross-coupling cycles. nih.gov The steric bulk of the ligand plays a crucial role in the formation of these monoligated complexes. nih.gov For instance, bulky ligands can facilitate the reductive elimination step, which is often the rate-limiting step in C-N and C-O coupling reactions. nih.govnih.gov

The efficiency of the elementary steps in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—is heavily influenced by the ligand's properties. nih.gov For aryl chlorides, the oxidative addition step is often challenging. Ligands that are both electron-rich and sterically demanding can stabilize the palladium center and promote its insertion into the C-Cl bond.

The following table outlines the general effects of ligand properties on the key steps of a palladium-catalyzed cross-coupling reaction.

| Catalytic Step | Favorable Ligand Properties | Rationale | Reference |

| Oxidative Addition | Electron-rich, sterically bulky | Increases electron density on Pd, facilitating insertion into the C-X bond. | researchgate.netnih.gov |

| Transmetalation | - | Can be influenced by the nature of the base and the organometallic partner. | nih.gov |

| Reductive Elimination | Sterically bulky | Promotes the formation of a three-coordinate intermediate, which undergoes faster reductive elimination. | nih.gov |

Cross-Coupling Reactions Involving Halogen Sites

Methoxy Group Reactivity

The methoxy group in this compound is generally considered an electronically donating group through resonance and a weakly deactivating group through induction. Its primary influence on reactivity is electronic, though it can also exhibit coordinating properties.

The oxygen atom of the methoxy group possesses lone pairs of electrons and can act as a Lewis base, coordinating to metal ions. While this coordination is generally weak, it can play a role in directing the regioselectivity of certain reactions, particularly ortho-lithiation. In the context of transition metal-catalyzed reactions, the methoxy group's electronic influence often outweighs its coordinating ability. However, in specific cases, it can participate in chelation-assisted transformations. For instance, in palladium-catalyzed reactions, the electronic and steric hindrance offered by substituents like a methoxy group can be a key factor in influencing the reactivity and chemoselectivity of the reaction. rsc.org

Cleavage and Transformation Reactions of the Methoxy Moiety

The methoxy group (-OCH₃) in this compound is a key functional group that can undergo specific chemical transformations, primarily through ether cleavage reactions. The cleavage of the C-O bond of the methoxy group is a fundamental reaction in organic synthesis, often employed to convert aryl methyl ethers into the corresponding phenols. numberanalytics.com This transformation typically requires strong reagents or harsh reaction conditions due to the general stability of the ether linkage. wikipedia.org

One of the most common and effective reagents for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). The reaction mechanism is initiated by the formation of an adduct between the Lewis acidic boron atom and the ether oxygen. This is followed by a nucleophilic attack of a bromide ion on the methyl group, proceeding through an Sₙ2-type pathway to cleave the methyl-oxygen bond. youtube.com This process ultimately yields the corresponding phenoxy-dibromoborane intermediate, which upon aqueous workup, is hydrolyzed to the phenol, in this case, 4-chloro-2-fluorophenol. Density functional theory (DFT) calculations have suggested a mechanistic pathway involving charged intermediates, where one equivalent of BBr₃ may be capable of cleaving up to three equivalents of an aryl methyl ether.

Strong protic acids, particularly hydrogen halides like hydrobromic acid (HBr) and hydroiodic acid (HI), are also classic reagents for cleaving ethers. wikipedia.orgmasterorganicchemistry.com The mechanism involves the initial protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol (methanol). masterorganicchemistry.com Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile, attacking the methyl carbon in an Sₙ2 reaction. masterorganicchemistry.com Cleavage of the aryl-oxygen bond is disfavored because the sp²-hybridized carbon of the benzene ring is not susceptible to Sₙ2 attack, and the formation of a phenyl cation for an Sₙ1 pathway is highly unstable. youtube.com Therefore, the reaction selectively produces methyl halide and 4-chloro-2-fluorophenol.

The relative reactivity of hydrogen halides in ether cleavage follows the order HI > HBr > HCl, which correlates with both the acidity of the acid and the nucleophilicity of the corresponding halide ion. wikipedia.org While HI is highly effective, the combination of a less expensive salt, like potassium iodide (KI), with a strong acid such as phosphoric acid can be used to generate HI in situ. masterorganicchemistry.com

Below is a table summarizing common reagents and the primary products for the cleavage of the methoxy moiety in this compound.

| Reagent | Primary Products | Reaction Type |

| Boron Tribromide (BBr₃) followed by H₂O | 4-Chloro-2-fluorophenol, CH₃Br | Lewis Acid-mediated Cleavage |

| Hydroiodic Acid (HI) | 4-Chloro-2-fluorophenol, CH₃I | Acid-catalyzed Sₙ2 Cleavage |

| Hydrobromic Acid (HBr) | 4-Chloro-2-fluorophenol, CH₃Br | Acid-catalyzed Sₙ2 Cleavage |

Photochemical Reactivity of this compound

The photochemical behavior of aromatic compounds like this compound opens up reaction pathways that are often inaccessible under thermal conditions. The presence of halogen substituents and an electron-donating methoxy group on the aromatic ring influences its reactivity under photochemical stimulation, particularly in nucleophilic aromatic substitution and photoredox-catalyzed functionalizations.

Nucleophilic aromatic substitution (SₙAr) is a cornerstone reaction for modifying aromatic rings. Traditionally, this reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups. However, photochemical methods can facilitate SₙAr on unactivated or even electron-rich arenes.

For haloarenes like this compound, photochemical SₙAr can proceed through different mechanisms. One pathway involves the photoexcitation of the haloarene, which can lead to the formation of an excited singlet or triplet state. This excited state is more susceptible to nucleophilic attack than the ground state, enabling substitution to occur.

Another powerful approach involves cation radical-accelerated nucleophilic aromatic substitution. In this method, a photocatalyst, upon irradiation with light, oxidizes the electron-rich fluoroarene to form a highly reactive arene cation radical. acs.org This radical intermediate is significantly more electrophilic than the neutral starting material and readily reacts with a wide range of nucleophiles. acs.org This strategy has been successfully applied to the functionalization of unactivated and electron-rich fluoroarenes, allowing for reactions with nucleophiles such as azoles, amines, and carboxylic acids under mild conditions. unc.edu The fluorine atom is often the preferred leaving group in these transformations over chlorine.

Visible-light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, enabling the formation of new chemical bonds under exceptionally mild conditions. mdpi.comdntb.gov.ua This strategy relies on a photocatalyst that, when excited by visible light, can engage in single-electron transfer (SET) processes with organic substrates to generate reactive radical intermediates. beilstein-journals.org

In the context of this compound, photoredox catalysis can be used to achieve a variety of C-H functionalization reactions. thieme-connect.de For instance, an excited photocatalyst can oxidize the electron-rich aromatic ring to generate an arene cation radical. acs.org This intermediate can then react with various radical precursors or nucleophiles, leading to the formation of new C-C, C-N, or C-O bonds. acs.orgbeilstein-journals.org

The functionalization of haloarenes via photoredox catalysis can be selective. For example, methods have been developed for the selective C-H chlorination of benzene derivatives using an acridinium (B8443388) photocatalyst under aerobic conditions. beilstein-journals.org Furthermore, photoredox catalysis has been instrumental in the direct trifluoromethylation of arenes and heteroarenes, a reaction of significant importance in medicinal chemistry. thieme-connect.de Organic photocatalysts, such as mesitylacridinium perchlorate, have proven effective in catalyzing couplings between various radical precursors and arenes. nih.govresearchgate.net

The table below outlines the key aspects of the photochemical reactivity of this compound.

| Reactivity Type | Method | Key Intermediate | Potential Transformations |

| Nucleophilic Aromatic Substitution | Organophotochemical Catalysis | Arene Cation Radical | Defluoro-amination, Defluoro-oxygenation unc.edu |

| Aromatic Functionalization | Visible-Light Photoredox Catalysis | Arene Cation Radical | C-H Alkylation, C-H Amination, C-H Chlorination acs.orgbeilstein-journals.orgthieme-connect.de |

Advanced Analytical and Computational Characterization of 4 Chloro 1 Fluoro 2 Methoxybenzene

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-Chloro-1-fluoro-2-methoxybenzene, the protons on the aromatic ring and the methoxy (B1213986) group give rise to distinct signals. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methoxy group. The methoxy group protons typically appear as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The carbon atom attached to the fluorine will show a characteristic splitting pattern due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. rsc.org

Interactive Data Table: ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 3.89 | s | - | -OCH₃ |

| ¹H | 7.10 - 7.25 | m | - | Aromatic-H |

| ¹³C | 56.5 | q | - | -OCH₃ |

| ¹³C | 113.5 (d) | d | J(C,F) = 21.0 | Aromatic-C |

| ¹³C | 117.8 (d) | d | J(C,F) = 2.0 | Aromatic-C |

| ¹³C | 121.0 (d) | d | J(C,F) = 9.0 | Aromatic-C |

| ¹³C | 126.5 (d) | d | J(C,F) = 3.0 | Aromatic-C |

| ¹³C | 149.0 (d) | d | J(C,F) = 11.0 | Aromatic-C |

| ¹³C | 155.0 (d) | d | J(C,F) = 245.0 | Aromatic-C-F |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to detect. wikipedia.org The chemical shift of the fluorine atom in this compound is influenced by the electronic environment created by the adjacent chlorine and methoxy groups on the aromatic ring. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to a standard reference compound like CFCl₃. ucsb.edu The precise chemical shift provides valuable information about the electronic effects of the substituents on the benzene (B151609) ring. biophysics.org

Vibrational Spectroscopy

Vibrational spectroscopy, which includes FT-IR and Raman techniques, probes the vibrational energy levels of a molecule. These methods are complementary and provide a detailed fingerprint of the functional groups present in the molecule.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups. Key vibrational modes include the C-H stretching of the aromatic ring and the methoxy group, C-O stretching of the ether linkage, and C-F and C-Cl stretching vibrations. The C-Cl stretching vibrations are typically observed in the range of 850-550 cm⁻¹. researchgate.net

Interactive Data Table: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3050 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 2960 | C-H Stretch | Methoxy (-OCH₃) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1250 - 1300 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1000 - 1050 | Symmetric C-O-C Stretch | Aryl Ether |

| 1100 - 1200 | C-F Stretch | Aryl Fluoride |

| 700 - 800 | C-Cl Stretch | Aryl Chloride |

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. researchgate.net It measures the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide valuable information about the vibrations of the aromatic ring and the C-Cl bond. researchgate.net The symmetric stretching of the benzene ring, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an indispensable tool for elucidating the molecular weight and structural features of organic molecules. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, MS provides critical data for compound identification.

High-Resolution Mass Spectrometry (HRMS) is pivotal for the unambiguous determination of a compound's elemental composition by measuring the mass of its ions with very high accuracy. For this compound (C₇H₆ClFO), the theoretical monoisotopic mass is 160.00912 Da. uni.lu HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with errors in the low parts-per-million (ppm) range, allowing for confident confirmation of the molecular formula and distinguishing it from other potential isobaric compounds.

In addition to the molecular ion ([M]⁺˙), HRMS analysis often involves the observation of adduct ions, especially when using soft ionization techniques like electrospray ionization (ESI). The exact masses of these adducts further corroborate the identity of the parent molecule.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺˙ | C₇H₆³⁵ClFO⁺ | 160.00857 |

| [M+H]⁺ | C₇H₇³⁵ClFO⁺ | 161.01640 |

| [M+Na]⁺ | C₇H₆³⁵ClFONa⁺ | 182.99834 |

| [M-H]⁻ | C₇H₅³⁵ClFO⁻ | 159.00184 |

Data sourced from predicted values. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating volatile compounds and identifying them based on their retention time and mass spectrum. It is particularly well-suited for the analysis of halogenated anisoles and is a primary method for assessing the purity of this compound and identifying any isomeric or process-related impurities. nih.govnih.gov

In a typical GC-MS analysis, the compound is separated from other components of a mixture on a capillary column (e.g., a non-polar or semi-polar column like a DB-5ms or DB-624). The retention time is a characteristic property under specific chromatographic conditions. Following elution from the GC column, the molecule enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy ionization method causes the molecular ion to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint.

The fragmentation pattern of this compound is predicted to follow established pathways for aromatic ethers and halides. miamioh.edulibretexts.org Key fragmentation events would include the loss of a methyl radical (∙CH₃) from the methoxy group, leading to a stable ion, and the loss of a formyl radical (∙CHO) or carbon monoxide (CO). The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).

Table 2: Predicted Electron Ionization (EI) Fragmentation of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 160/162 | [C₇H₆ClFO]⁺˙ | C₇H₆ClFO | Molecular ion (M⁺˙), showing the 3:1 chlorine isotope pattern. |

| 145/147 | [C₆H₃ClFO]⁺ | C₆H₃ClFO | Loss of methyl radical (M - 15). |

| 117/119 | [C₅H₃ClFO]⁺ | C₅H₃FO | Loss of CO from the m/z 145 ion (M - 15 - 28). |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, a common fragment in aromatic compounds. docbrown.info |

Fragmentation predictions are based on general principles of mass spectrometry. miamioh.edulibretexts.org

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating the target compound from impurities and for its quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) depends on the required resolution, speed, and sensitivity.

HPLC is a versatile technique used to separate compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For a semi-polar compound like this compound, a reversed-phase (RP) HPLC method is typically developed. mdpi.com Method development involves optimizing several parameters to achieve adequate separation from potential impurities, such as isomers or starting materials from its synthesis.

Key parameters for optimization include the stationary phase (e.g., C18 or Phenyl-Hexyl columns for different selectivity), mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), and detector wavelength for UV detection. Phenyl-based columns can offer unique selectivity for halogenated aromatic compounds due to potential π-π interactions.

Table 3: Representative HPLC Method Parameters for Halogenated Aromatic Compounds

| Parameter | Condition |

|---|---|

| Column | Phenyl-Hexyl or C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water gradient (e.g., 50:50 to 90:10) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 230 nm and 275 nm |

These parameters are illustrative and require optimization for the specific separation of this compound from its specific matrix and impurities.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which provides a significant increase in resolution, speed, and sensitivity compared to traditional HPLC. This enhancement is particularly valuable for resolving closely eluting impurities or for the analysis of complex mixtures containing multiple isomers. The separation of positional isomers of halogenated compounds, which can be challenging with conventional HPLC, is often readily achieved with UPLC.

The principles of method development for UPLC are similar to HPLC, but the system is designed to operate at much higher pressures. The increased efficiency of UPLC columns leads to sharper, narrower peaks, which translates to better resolution and higher sensitivity. The shorter analysis times offered by UPLC also result in higher sample throughput and reduced solvent consumption, making it a more cost-effective and environmentally friendly technique.

Table 4: Comparison of Typical HPLC and UPLC Performance for Isomer Separations

| Feature | HPLC (5 µm particles) | UPLC (sub-2 µm particles) |

|---|---|---|

| Resolution | Good | Excellent |

| Analysis Time | 15-30 min | 1-10 min |

| System Pressure | 1000-4000 psi | 6000-15000 psi |

| Peak Capacity | Lower | Higher |

| Solvent Consumption | Higher | Lower |

This table presents a general comparison of the technologies.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides profound insights into the molecular properties of this compound at the atomic level. Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to calculate its three-dimensional structure, electronic properties, and to predict spectroscopic features. prensipjournals.com Such studies on substituted anisoles and related halogenated ethers help in understanding the influence of the substituents on the geometry and reactivity of the molecule. acs.orgruhr-uni-bochum.de

A computational investigation would typically start with a conformational analysis to identify the most stable arrangement of the methoxy group relative to the benzene ring. Subsequently, geometric parameters such as bond lengths, bond angles, and dihedral angles are optimized. Electronic properties, including the molecular dipole moment, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO), can be calculated to understand the molecule's reactivity and intermolecular interaction potential. prensipjournals.com Furthermore, theoretical vibrational frequencies can be computed and compared with experimental infrared (IR) spectra to aid in spectral assignment.

These parameters are typically calculated using a basis set like 6-311++G(d,p) within a DFT framework (e.g., B3LYP). prensipjournals.com

Molecular Orbital Analysis and Charge Distribution Studies

Understanding the distribution of electrons within a molecule is crucial for predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The spatial distribution of the HOMO and LUMO are critical for understanding chemical reactivity. The HOMO represents the region from which electrons are most likely to be donated (nucleophilic character), while the LUMO represents the region most likely to accept electrons (electrophilic character). For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the methoxy group, reflecting their electron-donating nature. The LUMO is anticipated to be distributed over the aromatic ring, with contributions from the electron-withdrawing halogen atoms. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative fluorine, chlorine, and oxygen atoms, representing regions of high electron density. Positive potential (blue) would be expected around the hydrogen atoms.

Transition State Characterization for Reaction Mechanism Elucidation

DFT calculations are instrumental in elucidating reaction mechanisms by locating and characterizing transition states. For this compound, this would be particularly relevant for understanding reactions such as nucleophilic aromatic substitution (SNAr).

To study a reaction mechanism, a reaction coordinate is defined, and the potential energy surface is scanned to locate the transition state structure. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Key aspects of transition state analysis include:

Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.

Reaction Enthalpy (ΔH): The energy difference between the reactants and the products, indicating whether the reaction is exothermic or endothermic.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.

By computationally modeling potential reaction pathways, researchers can predict the most likely mechanism and identify the factors that control the reaction's outcome, such as regioselectivity and stereoselectivity.

Research Applications and Future Directions for 4 Chloro 1 Fluoro 2 Methoxybenzene

Utilization as a Core Intermediate in Organic Synthesis

As a foundational building block, 4-Chloro-1-fluoro-2-methoxybenzene provides a versatile scaffold for constructing more complex molecules. The differential reactivity of its substituents allows for selective chemical modifications, a highly desirable trait in multi-step organic synthesis.

The framework of halogenated anisoles is a recurring motif in many biologically active compounds. This compound serves as a valuable starting material for the synthesis of advanced pharmaceutical intermediates. allfluoro.com While direct incorporation into a marketed drug is not prominently documented, its utility lies in its capacity to be transformed into more elaborate structures. The presence of both fluorine and chlorine atoms is particularly notable; fluorine is known to enhance metabolic stability and binding affinity in drug candidates, while the chlorine atom provides a reactive handle for further functionalization through cross-coupling reactions. The existence of numerous, more complex derivatives in chemical databases, such as 1-Chloro-4-(1-fluoropropan-2-yl)-2-methoxybenzene, underscores the role of this basic scaffold in medicinal chemistry research programs aimed at discovering new therapeutic agents. nih.gov

The reactivity of the aromatic ring and its substituents allows this compound to be converted into a range of specialized reagents for research purposes. For instance, the benzene (B151609) ring can undergo further halogenation, such as bromination, to yield compounds like 1-Bromo-4-chloro-2-methoxybenzene. sigmaaldrich.com This introduces an additional reactive site, making the molecule a precursor for organometallic reagents (e.g., Grignard or organolithium reagents) or a substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings). Such transformations are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures.

Design and Development of New Functional Materials

The unique combination of a polar methoxy (B1213986) group and two different electronegative halogen atoms gives this compound specific electronic characteristics that are of interest in materials science. Halogenated aromatic compounds are recognized as attractive building blocks for organic functional materials. researchgate.net The introduction of fluorine, in particular, can influence properties such as thermal stability, liquid crystalline behavior, and performance in organic electronic devices. While specific applications of this compound in this area are still emerging, it is a candidate for incorporation into polymers, dyes, or liquid crystals where its polarity and stability could be advantageous.

Theoretical Predictions for Novel Transformations

Computational chemistry provides powerful tools for predicting the physical properties and chemical reactivity of molecules before engaging in extensive laboratory work. For this compound, these theoretical predictions are crucial for guiding its application in synthesis and materials science. uni.lu

Key predicted properties, such as the octanol-water partition coefficient (XlogP), offer insights into the molecule's solubility and potential behavior in biological or environmental systems. Furthermore, advanced techniques like ion mobility-mass spectrometry rely on predicted collision cross-section (CCS) values for accurate compound identification. uni.lu Computational models can also predict the most likely sites for electrophilic or nucleophilic attack on the aromatic ring, helping chemists to design more efficient and selective synthetic transformations.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C7H6ClFO | Defines the elemental composition of the molecule. |

| Monoisotopic Mass | 160.00912 Da | Precise mass used for identification in mass spectrometry. |

| XlogP | 2.8 | Indicates moderate lipophilicity, relevant for pharmacology and environmental science. |

| SMILES | COC1=C(C=CC(=C1)Cl)F | A linear notation representing the 2D structure of the molecule. |

| InChIKey | HZOCKBSKQYBWPS-UHFFFAOYSA-N | A unique, hashed structural identifier for database searching. |

Emerging Areas of Research and Challenges

The future of this compound in research is tied to both new opportunities and existing hurdles. An emerging area of interest is its potential use in fragment-based drug discovery (FBDD), where small, simple molecules are screened for weak binding to biological targets and then optimized into more potent leads. The specific substitution pattern of this compound makes it an attractive fragment for probing protein binding sites.

However, significant challenges remain. A primary hurdle is the development of highly regioselective synthetic methods. For instance, performing a reaction at the chlorine atom without disturbing the fluorine atom (or vice-versa) requires sophisticated and often customized catalytic systems. Overcoming the challenge of selectively functionalizing one position on the polysubstituted ring is key to unlocking the full potential of this intermediate. researchgate.net Furthermore, as with any halogenated compound, a thorough understanding of its toxicological profile and environmental impact is necessary for sustainable application. Future research will likely focus on developing greener synthesis routes and conducting comprehensive safety assessments.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-1-fluoro-2-methoxybenzene, and how do reaction conditions impact yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions . For example:

-

Nucleophilic Substitution : React a chloro-fluoro-benzene precursor with methoxide ions under polar aprotic solvents (e.g., DMF) at 80–100°C .

-

Suzuki-Miyaura Coupling : Use a boronic acid derivative and a halogenated precursor with a palladium catalyst (e.g., Pd(PPh₃)₄) in THF/water .

-

Key Parameters : Solvent polarity, temperature, and catalyst loading significantly affect yield. Purity (>95%) is achievable via column chromatography (silica gel, hexane/ethyl acetate) .

Synthesis Method Yield (%) Purity (%) Conditions Nucleophilic Substitution 65–75 >95 DMF, 80°C, 12h Suzuki-Miyaura Coupling 70–85 >98 THF/H₂O, Pd(PPh₃)₄, 60°C, 8h

Q. What safety protocols and storage conditions are critical for handling this compound?

- Methodological Answer :

- Handling : Use local exhaust ventilation and closed systems to minimize vapor exposure. Wear nitrile gloves, safety goggles, and flame-resistant lab coats .

- Storage : Keep at 2–8°C in airtight, light-resistant containers. Avoid proximity to oxidizing agents .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C2: δ 3.8–4.0 ppm for ¹H; δ 55–60 ppm for ¹³C) .

- GC-MS : Validate molecular ion peak at m/z 174.5 (C₇H₅ClFO₂) and fragmentation patterns .

- IR Spectroscopy : Identify C-F (1100–1200 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Perform in vitro assays (e.g., antimicrobial MIC tests) across multiple concentrations to identify non-linear effects .

- Isomer Purity Analysis : Use HPLC to rule out interference from regioisomers (e.g., 4-chloro-2-fluoro vs. 4-chloro-3-fluoro derivatives) .

- Mechanistic Probes : Employ fluorescence quenching or SPR to validate target binding specificity .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the methoxy group with TMSCl to prevent undesired alkylation .

- Catalyst Tuning : Use Pd/XPhos for selective cross-coupling, minimizing dehalogenation .

- Temperature Control : Lower reaction temperatures (<50°C) reduce radical-based side products in fluorinated systems .

Q. How do computational methods elucidate substituent effects on the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Compare activation energies for substitution at C1 (fluoro) vs. C4 (chloro). Chloro groups exhibit higher electrophilicity (ΔE ≈ 15 kcal/mol) .

- MD Simulations : Model solvent interactions (e.g., DMSO enhances methoxy group solvation, reducing nucleophilic attack rates) .

- Hammett Parameters : Quantify electronic effects (σₚ values: Cl = +0.23, F = +0.06) to predict regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.